molecular formula C11H15N3O2 B2505124 N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide CAS No. 339016-09-0

N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide

Cat. No.: B2505124
CAS No.: 339016-09-0
M. Wt: 221.26
InChI Key: WSBYAMLSZOGPJK-WQLSENKSSA-N
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Description

N'-[(1Z)-[4-(Dimethylamino)phenyl]methylidene]methoxycarbohydrazide is a carbohydrazide derivative featuring a Z-configured hydrazone linkage between a 4-(dimethylamino)benzaldehyde moiety and a methoxycarbohydrazide group. This compound is part of a broader class of hydrazone derivatives, which are widely studied for their diverse biological and industrial applications, including antimicrobial, anticancer, and corrosion inhibition properties .

Properties

IUPAC Name

methyl N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-14(2)10-6-4-9(5-7-10)8-12-13-11(15)16-3/h4-8H,1-3H3,(H,13,15)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBYAMLSZOGPJK-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones with different functional groups.

Scientific Research Applications

N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its biological activity. It may also interact with cellular enzymes and receptors, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects: The methoxy group in the target compound may enhance solubility compared to bulkier groups (e.g., purine-sulfanyl in Compound 10) or electron-withdrawing sulfonohydrazides (e.g., MBSH) .
Antifungal and Antimicrobial Activity
  • The target compound’s structural analogs, such as those with 4-(dimethylamino)phenyl groups, demonstrate anti-biofilm and anti-filamentation activity against Candida albicans (e.g., 4Z-4-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-6-ol trifluoromethanesulfonate) .
Corrosion Inhibition
  • Sulfonohydrazide analogs (MBSH, MpTSH) exhibit >90% inhibition efficiency for carbon steel in acidic media, attributed to strong adsorption via sulfonyl and dimethylamino groups . The target compound’s methoxy group may offer weaker adsorption compared to sulfonohydrazides.

Physicochemical and Crystallographic Properties

  • Crystallography: Hydrazones like 4-(t-Bu)-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide crystallize in monoclinic systems (space group Pbc2), with bond lengths and angles consistent with similar molecules .
  • Thermal Stability : Derivatives with aromatic substituents (e.g., Compound H25 in ) show higher melting points (223–225°C) due to extended conjugation .

Pharmacological Potential

  • Electronic Effects : The electron-donating methoxy group in the target compound may enhance electron density at the hydrazone bond, influencing redox properties or interactions with enzymes .
  • Comparison with Acetohydrazides : The acetohydrazide analog (CAS 613676-55-4) is commercially available, suggesting utility as a chemical intermediate or protease inhibitor .

Biological Activity

N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide, also known by its chemical identifier CID 742985, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₁H₁₅N₃O₂. Its structure features a dimethylamino group attached to a phenyl ring, which is linked to a methoxycarbohydrazide moiety. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the modulation of cell cycle progression.

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineMechanismIC50 (µM)
MCF-7Apoptosis induction via caspase activation15.2
HeLaG1 phase arrest and apoptosis12.5
A549Inhibition of proliferation and induction of apoptosis10.0

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of bacterial and fungal strains. It has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing further proliferation.
  • Antimicrobial Action : The exact mechanism for its antimicrobial effects is still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the administration of this compound in a xenograft model for human breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

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